

Application of 2-Bornanone oxime in the synthesis of nitrogen heterocycles.

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Compound of Interest

Compound Name: 2-Bornanone oxime

Cat. No.: B083146

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Application of 2-Bornanone Oxime in the Synthesis of Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bornanone oxime, also known as camphor oxime, is a readily available and versatile chiral starting material derived from the natural product camphor. Its rigid bicyclic framework and the reactive oxime functionality make it an attractive scaffold for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These bornane-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique stereochemistry and potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen heterocycles from **2-bornanone oxime**, focusing on the Beckmann rearrangement and fragmentation reactions.

Application Notes

The primary application of **2-bornanone oxime** in heterocyclic synthesis revolves around the Beckmann rearrangement, a classic acid-catalyzed or photo-induced reaction that converts an oxime into an amide. In the case of cyclic oximes like **2-bornanone oxime**, this rearrangement leads to the formation of a ring-expanded lactam. However, a competing reaction, the

Beckmann fragmentation, is often observed, leading to the formation of a nitrile. The ratio of these products is highly dependent on the reaction conditions.

Key Applications:

- **Synthesis of Chiral Lactams:** The Beckmann rearrangement of **2-bornanone oxime** provides access to chiral bicyclic lactams, such as 1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one and 1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one. These lactams are valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications.
- **Formation of Unsaturated Nitriles:** The Beckmann fragmentation of **2-bornanone oxime** yields α -campholenonitrile. This fragmentation is often a significant side reaction in acid-catalyzed Beckmann rearrangements but can be the main pathway under certain conditions.
- **Photochemical Synthesis:** Photolysis of **2-bornanone oxime** in a protic solvent like methanol offers a method for nitrogen insertion, leading to a mixture of isomeric lactams and an alkenoic acid amide. This photochemical approach provides an alternative to traditional acid-catalyzed methods.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of nitrogen heterocycles from **2-bornanone oxime** based on cited experimental protocols.

Product Name	Starting Material	Reaction Type	Reagents/Conditions	Solvent	Reaction Time	Yield (%)	Reference
1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one	2-Bornanone oxime	Photochemical Beckman Rearrangement	Photolysis (low-pressure mercury arc lamp)	Methanol	48 h	12	[1]
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one	2-Bornanone oxime	Photochemical Beckman Rearrangement	Photolysis (low-pressure mercury arc lamp)	Methanol	48 h	12	[1]
α -Campholenic amide	2-Bornanone oxime	Photochemical Beckman Fragmentation	Photolysis (low-pressure mercury arc lamp)	Methanol	48 h	32	[1]
dl- α -Campholenitrile	2-Bornanone oxime	Beckman Fragmentation	Phosphorus pentoxide	Toluene	-	-	

Note: The yield for the reaction with phosphorus pentoxide was not specified in the available literature.

Experimental Protocols

Protocol 1: Photochemical Beckmann Rearrangement and Fragmentation of 2-Bornanone Oxime

This protocol describes the synthesis of a mixture of isomeric lactams and an alkenoic acid amide via photolysis of **2-bornanone oxime**.^[1]

Materials:

- **2-Bornanone oxime** ((+)-camphor oxime)
- Methanol (spectroscopic grade)
- Quartz immersion well photochemical reactor
- Low-pressure mercury arc lamp (e.g., 16W)
- Rotary evaporator
- Chromatography column (silica gel)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

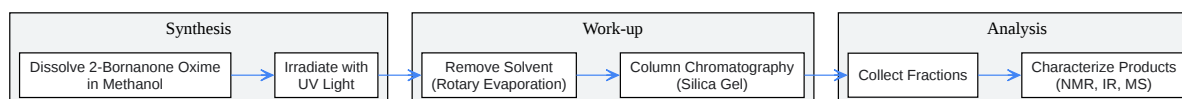
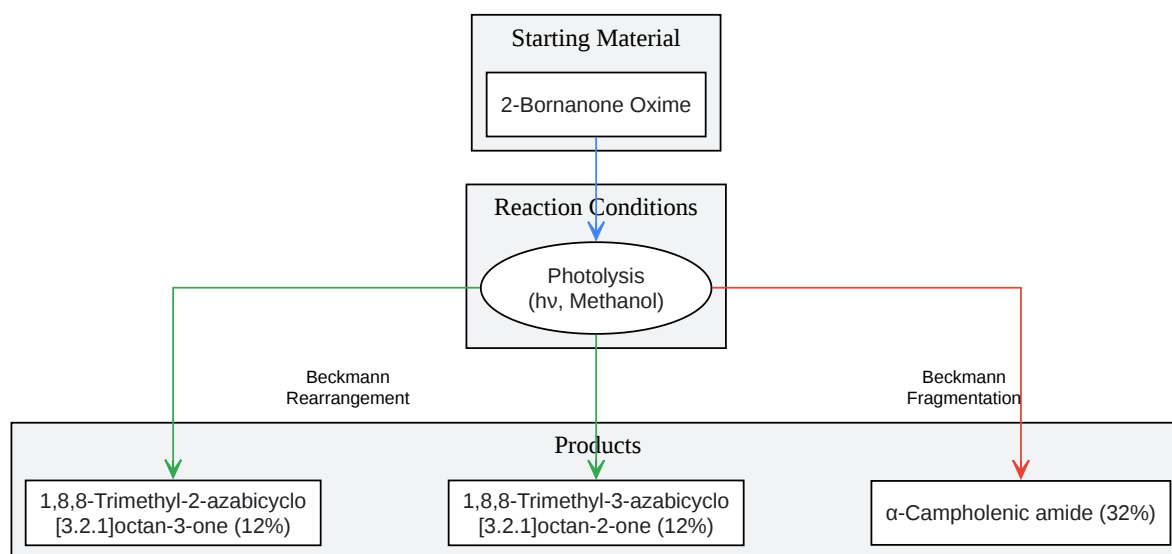
Procedure:

- A solution of **2-bornanone oxime** (e.g., 1.0 g) in methanol (e.g., 200 ml) is placed in a quartz immersion well.
- The solution is irradiated with a low-pressure mercury arc lamp at room temperature for 48 hours.
- After the irradiation period, the methanol is removed under reduced pressure using a rotary evaporator.
- The resulting residue is subjected to column chromatography on silica gel.
- The products are eluted using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

- The fractions containing the desired products (1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one, 1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one, and α -campholenic amide) are collected and the solvent is evaporated to yield the purified products.
- The products are characterized by spectroscopic methods (e.g., IR, NMR, MS).

Visualizations

Reaction Pathway for Photochemical Transformation of 2-Bornanone Oxime



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